ethyl (1-{[(2-fluorophenyl)amino]carbonyl}-2-piperidinyl)acetate
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Overview
Description
“Ethyl (1-{[(2-fluorophenyl)amino]carbonyl}-2-piperidinyl)acetate” is a chemical compound with a molecular weight of 197.21 . It is also known as “ethyl 2-[(3-fluorophenyl)amino]acetate” or "ethyl (3-fluoroanilino)acetate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H12FNO2/c1-2-14-10(13)7-12-9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3" . This code provides a textual representation of the compound’s molecular structure. For a detailed structural analysis, specialized software or resources that can interpret and visualize InChI codes would be beneficial.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of approximately 270.2°C at 760 mmHg, a predicted density of approximately 1.2 g/cm^3, and a predicted refractive index of n 20D 1.53 . It is recommended to store this compound at room temperature .Properties
IUPAC Name |
ethyl 2-[1-[(2-fluorophenyl)carbamoyl]piperidin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-2-22-15(20)11-12-7-5-6-10-19(12)16(21)18-14-9-4-3-8-13(14)17/h3-4,8-9,12H,2,5-7,10-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOIDRKUJCTJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCN1C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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